AGN-191129
Übersicht
Beschreibung
Prostaglandin F2α alcohol methyl ether (PGF2α-OMe) is an analog of PGF2α in which the C-1 carboxyl group has been replaced an O-methyl ether. The compound is reported to retain ocular hypotensive properties,1 but the receptors which mediate this activity have not been clearly documented.
AGN-191129, also known as Prostaglandin F2α alcohol methyl ether (PGF2α-OMe), is an analog of PGF2α in which the C-1 carboxyl group has been replaced by an O-methyl ether. The compound is reported to retain ocular hypotensive properties, but the receptors which mediate this activity have not been clearly documented.
Wissenschaftliche Forschungsanwendungen
Okuläre Hypotensive Eigenschaften
AGN-191129 soll okuläre hypotensive Eigenschaften besitzen . Dies bedeutet, dass es bei der Behandlung von Erkrankungen wie Glaukom eingesetzt werden kann, bei denen eine Senkung des Augeninnendrucks von Vorteil ist .
Herzkreislauferkrankungen
Der PGF2alpha-Rezeptor, den this compound als Zielmolekül verwendet, wurde als vielversprechendes therapeutisches Ziel für Herzkreislauferkrankungen identifiziert . Über diesen Rezeptor fördert PGF2alpha die Expression von c-fos, atrialem natriuretischem Faktor (ANF) und alpha-Skelett-Aktin in Kardiomyozyten und induziert in vitro eine Hypertrophie von Herzmuskelzellen und Herzwachstum bei Ratten .
Fortpflanzungsfunktion der Frau
Der PGF2alpha-Rezeptor ist für weibliche Fortpflanzungsfunktionen wie Luteolyse und Geburt erforderlich . Dies deutet darauf hin, dass this compound potenzielle Anwendungen im Bereich der Reproduktionsmedizin haben könnte.
Entzündungsbedingte Erkrankungen
Der PGF2alpha-Rezeptor wurde in die Blutdruckregulation, Atherosklerose und andere entzündungsbedingte Erkrankungen verwickelt . Dies deutet darauf hin, dass this compound zur Behandlung dieser Erkrankungen eingesetzt werden könnte.
Synthese von Prostaglandinen
This compound ist ein Analogon von PGF2alpha, bei dem die C-1-Carboxylgruppe durch einen O-Methylether ersetzt wurde . Dies macht es wertvoll für die effiziente und stereoselektive Synthese von Prostaglandinen (PGs) aufgrund ihrer wertvollen medizinischen Anwendungen und ihrer einzigartigen chemischen Strukturen .
Forschungswerkzeug
Aufgrund seiner einzigartigen Eigenschaften und der Tatsache, dass es den PGF2alpha-Rezeptor als Zielmolekül verwendet, kann this compound als Forschungswerkzeug eingesetzt werden, um die Rolle dieses Rezeptors in verschiedenen biologischen Prozessen besser zu verstehen .
Wirkmechanismus
Target of Action
AGN-191129, also known as PGF2alpha methyl ether, primarily targets the Prostaglandin F2 alpha receptor . This receptor is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis .
Mode of Action
This compound interacts with its target, the Prostaglandin F2 alpha receptor, by binding to it . This interaction stimulates both luteolytic activity and the release of oxytocin . The compound is released in response to an increase in oxytocin levels in the uterus .
Biochemical Pathways
The interaction of this compound with the Prostaglandin F2 alpha receptor affects several biochemical pathways. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This leads to the induction of cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Result of Action
The action of this compound results in molecular and cellular effects. As mentioned earlier, it promotes the expression of certain genes in cardiomyocytes, leading to cardiac myocyte hypertrophy and cardiac growth .
Biochemische Analyse
Cellular Effects
AGN-191129 is reported to have ocular hypotensive properties This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly documented . It is likely to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biologische Aktivität
Prostaglandin F2alpha (PGF2α) methyl ether is a synthetic derivative of PGF2α, which is known for its diverse biological activities, particularly in reproductive physiology and vascular biology. This article explores the biological activity of PGF2α methyl ether, its mechanisms of action, and relevant research findings.
PGF2α exerts its effects primarily through binding to the prostaglandin F2α receptor (FP) , which is involved in various physiological processes including luteolysis, vasoconstriction, and smooth muscle contraction. The methyl ether modification enhances its stability and selectivity for specific receptor interactions, potentially altering its pharmacological profile compared to natural PGF2α.
Biological Activities
-
Luteolytic Activity :
- PGF2α methyl ether has been shown to retain significant luteolytic activity. Studies indicate that it exhibits 3-420% of the biological activity of natural PGF2α in various assays, particularly in the hamster antifertility assay (HAF) .
- The 9- and 15-methyl ethers demonstrate increased selectivity for luteolytic activity, suggesting potential applications in reproductive health.
- Vasoconstriction :
- Chemotactic Properties :
Comparative Biological Activity Table
Compound | Luteolytic Activity (%) | Vasoconstrictive Effect | Neutrophil Chemotaxis |
---|---|---|---|
PGF2α | 100 | High | High |
PGF2α Methyl Ether | 3-420 | Moderate | Moderate |
9-Methyl Ether | Increased | Enhanced | Retained |
15-Methyl Ether | Increased | Enhanced | Retained |
Case Studies
-
Reproductive Health :
- A clinical study investigated the effects of intravenous infusion of 15-methyl-prostaglandin F2 alpha on postpartum hemorrhage. Results showed rapid uterine contraction and cessation of bleeding within an average of 12.5 minutes , demonstrating the efficacy of this compound in managing uterine atony .
- Vascular Responses :
Research Findings
- A study on the pharmacological properties of PGF2α derivatives highlighted that modifications at the C-11 or C-15 positions significantly reduce receptor binding affinity by at least a factor of 100, indicating that careful structural modifications can enhance selectivity without compromising biological activity .
- Further research has demonstrated that while prostacyclin ethers exhibit minimal agonist activity on platelets and vasculature, PGF2α methyl ether maintains a robust profile for inducing smooth muscle contractions and influencing reproductive processes .
Eigenschaften
IUPAC Name |
(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-[(Z)-7-methoxyhept-2-enyl]cyclopentane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3/b9-6-,14-13+/t17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVSUSNDAHANL-GPPPFWBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCOC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143656-18-2 | |
Record name | AGN-191129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143656182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-191129 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK1168QB5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.